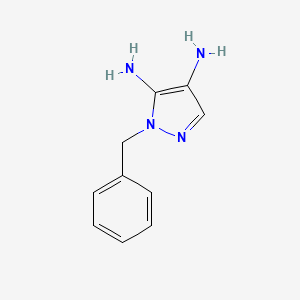

2-benzylpyrazole-3,4-diamine

描述

属性

CAS 编号 |

131311-66-5 |

|---|---|

分子式 |

C10H12N4 |

分子量 |

188.23 g/mol |

IUPAC 名称 |

2-benzylpyrazole-3,4-diamine |

InChI |

InChI=1S/C10H12N4/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7,11-12H2 |

InChI 键 |

URPJUMVYJFHGOR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N |

规范 SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N |

产品来源 |

United States |

准备方法

Synthetic Routes Overview

The preparation of 2-benzylpyrazole-3,4-diamine generally follows these key strategies:

- Cyclization of appropriate precursors bearing benzyl substituents and amino functionalities

- Hydrazine-mediated transformations of benzyl-substituted intermediates

- Transition-metal catalyzed cascade reactions for pyrazole ring formation and functionalization

Hydrazine Hydrate-Mediated Synthesis

One of the well-documented methods involves the reaction of benzyl-substituted nitrile or ketone precursors with hydrazine hydrate in ethanol, leading to the formation of pyrazole diamine derivatives.

A study reported the synthesis of related compounds such as 4-benzylpyrazole-3,5-diamine via reaction of a benzyl-substituted precursor with hydrazine hydrate in ethanol at room temperature, yielding the product in high purity and yield (up to 96%).

The reaction mechanism typically involves nucleophilic attack by hydrazine on carbonyl or nitrile groups, followed by cyclization to form the pyrazole ring and introduction of amino groups at the 3 and 4 positions.

Reflux conditions in ethanol for several hours (e.g., 5 hours) have been used to drive the reaction to completion, with the product isolated by filtration and recrystallization.

Transition-Metal Catalyzed Cascade Reactions

Although direct reports on this compound are limited, analogous pyrazole derivatives have been synthesized using copper- or gold-catalyzed cascade reactions:

Copper-catalyzed bis-cyclization of diethynylpyridine derivatives has been used to construct complex fused pyrazole frameworks, which can be adapted for benzyl-substituted pyrazoles.

Gold-catalyzed three-component annulation and cyclization cascades involving hydrazine derivatives and aldehydes have been employed to synthesize 1-benzylpyrazole derivatives with high regioselectivity and yield.

These methods offer advantages in terms of reaction efficiency and selectivity but require careful optimization of catalyst, ligand, and reaction conditions.

Summary of Key Preparation Data

Detailed Reaction Example: Hydrazine Hydrate Route

A representative procedure for synthesizing this compound or closely related analogs is as follows:

A benzyl-substituted ketone or nitrile precursor is dissolved in ethanol.

Hydrazine hydrate is added in stoichiometric amounts.

The mixture is refluxed for approximately 5 hours, monitored by thin-layer chromatography (TLC) for completion.

Upon cooling, the reaction mixture is poured into ice-water to precipitate the product.

The solid is filtered, washed, and recrystallized from ethanol to afford the pure diamine derivative.

Research Findings and Notes

The hydrazine hydrate method offers a straightforward and high-yielding route to this compound, with minimal by-products.

Transition-metal catalyzed methods provide structural diversity and allow for functional group tolerance but may require more complex setups and purification.

Solvent-free and one-pot methods represent greener alternatives but need adaptation for specific benzylpyrazole diamine synthesis.

Spectroscopic characterization (NMR, IR) confirms the presence of amino groups and benzyl substitution, ensuring structural integrity.

化学反应分析

Types of Reactions

2-benzylpyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

科学研究应用

2-benzylpyrazole-3,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-benzylpyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural and Electronic Properties

The pyrazole core distinguishes 2-benzylpyrazole-3,4-diamine from other bicyclic aromatic diamines. Key structural analogs include:

Quinazoline-2,4-diamine Derivatives

- Structure : A benzene ring fused to a pyrimidine with amine groups at the 2- and 4-positions.

- Example : Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) exhibits strong acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1 µM) due to its planar structure and substituent-driven binding interactions .

- Comparison : The pyrazole core in this compound is smaller and more electron-deficient than quinazoline, which may alter binding kinetics in enzymatic applications.

Pyridopyrimidine-2,4-diamine Derivatives

- Structure: A pyridine ring fused to a pyrimidine with diamino substitutions.

- Example : IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) demonstrates DNA intercalation comparable to Doxorubicin, attributed to its planar bicyclic structure .

- Comparison : The benzyl group in this compound could enhance DNA binding affinity compared to methyl-substituted analogs like IC4.

Triazine-Based Emitters (e.g., PTZ-TRZ)

- Structure: Triazine linked to phenothiazine or triphenylamine donors.

- Example : PTZ-TRZ achieves high external quantum efficiency (EQE) in OLEDs due to its thermally activated delayed fluorescence (TADF) properties .

- Comparison : While this compound lacks a triazine moiety, its electron-deficient pyrazole core may support similar charge-transfer transitions in optoelectronic applications.

DNA Intercalation Potential

- IC2 (6-methylquinazoline-2,4-diamine) : Shows DNA intercalation comparable to Doxorubicin in gel mobility shift assays (GMSA) .

- Hypothesis for this compound : The pyrazole ring’s planarity and amine groups may facilitate DNA binding, though steric effects from the benzyl group could reduce efficiency compared to smaller analogs like IC2.

Enzyme Inhibition

- Compound 9 (Quinazoline-2,4-diamine) : Binds to AChE via hydrophobic interactions with the benzylpiperidinyl group, achieving IC₅₀ = 2.1 µM .

- Hypothesis for this compound : The pyrazole core’s smaller size might limit binding pocket compatibility, but the benzyl group could enhance affinity for hydrophobic enzyme domains.

Optoelectronic Performance

常见问题

Q. What are the recommended synthetic pathways for 2-benzylpyrazole-3,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes and pyrazole precursors. For example, a modified procedure from Badie et al. (2014) can be adapted: dissolve 0.001 mol of a pyrazole-3,4-diamine derivative in absolute ethanol, add glacial acetic acid (5 drops) as a catalyst, and reflux with substituted benzaldehyde for 4 hours. Post-reaction, evaporate the solvent under reduced pressure and crystallize the product using water-ethanol mixtures . Optimization may involve varying solvent polarity (e.g., DMSO for solubility), reaction time (tested via TLC monitoring), and temperature gradients to improve yield (reported ~65% for analogous triazole derivatives).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and benzyl group integration.

- Mass Spectrometry (MS) to verify molecular weight (188.229 g/mol) and fragmentation patterns .

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%). Cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What are the critical parameters for validating analytical methods when quantifying this compound in complex matrices?

- Methodological Answer : Validate methods using:

- Linearity : Calibration curves (0.1–100 µg/mL) in solvents like methanol or acetonitrile.

- Recovery Studies : Spike-and-recovery tests in biological matrices (e.g., cell lysates) to assess interference.

- Repeatability : Intra-day and inter-day precision (RSD <5%) via triplicate runs. Reference methodological rigor guidelines from ProEssays (2023) on ensuring reliability through external validation and instrument calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Dose-Response Curves : Test across a wider concentration range (nM to mM) to identify non-linear effects.

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments in multiple cell lines.

- Data Triangulation : Combine in vitro assays (e.g., cytotoxicity, enzyme inhibition) with computational docking studies to validate target interactions .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal Stability : Heat samples to 40–80°C and analyze residual potency.

- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity.

- Molecular Dynamics (MD) : Simulate ligand-protein binding interactions (e.g., with kinases or receptors) to identify critical binding residues.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to prioritize synthetic targets .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining yield and purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled mixing and heat transfer during reflux.

- Purification Techniques : Replace column chromatography with recrystallization (e.g., ethanol-water gradients) for cost-effective scaling.

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or catalysts .

Q. How can researchers investigate the compound’s mechanism of action in enzymatic or cellular systems?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Isotopic Labeling : Use ¹⁴C-labeled this compound to track metabolic incorporation in cell cultures.

- CRISPR Screens : Perform genome-wide knockout screens to identify genetic modifiers of the compound’s activity .

Methodological & Compliance Considerations

Q. What protocols ensure compliance with safety regulations when handling this compound in the lab?

- Methodological Answer :

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand the applications of this compound?

- Methodological Answer :

- Chemical Biology : Conjugate with fluorescent probes (e.g., FITC) for cellular imaging studies.

- Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications.

- Pharmacology : Co-administer with bioavailability enhancers (e.g., cyclodextrins) to improve solubility in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。